molecular formula C9H7ClF3NO2 B570013 Ethyl 5-chloro-4-(trifluoromethyl)picolinate CAS No. 1370587-22-6

Ethyl 5-chloro-4-(trifluoromethyl)picolinate

Cat. No.: B570013
CAS No.: 1370587-22-6
M. Wt: 253.605
InChI Key: QGRRMWWTQIZVMW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-(trifluoromethyl)picolinate (CAS 1370587-22-6) is a chemical compound supplied for scientific research and development purposes. With a molecular formula of C9H7ClF3NO2 and a molecular weight of 253.61 g/mol, this picolinate ester is part of a significant class of synthetic auxin herbicides . Picolinate esters are recognized for their good absorption and conductivity within plants, a broad spectrum of weed control, and notable activity against some resistant weeds . Research into related picolinate esters highlights their value in the discovery and development of novel agrochemicals, as they can be used in compositions with other herbicides like glyphosate or glufosinate to control the emergence of unwanted vegetation . This product is intended for use in a laboratory setting only and is not meant for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling. The compound should be stored sealed in a dry environment, ideally at 2-8°C .

Properties

IUPAC Name

ethyl 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-3-5(9(11,12)13)6(10)4-14-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRRMWWTQIZVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155864
Record name 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370587-22-6
Record name 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370587-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification via Thionyl Chloride

A common approach involves converting 5-chloro-4-(trifluoromethyl)picolinic acid to its corresponding ethyl ester using thionyl chloride (SOCl₂) as an activating agent. The acid is first transformed into an acyl chloride, which reacts with ethanol to yield the ester.

Procedure :

  • Activation : 5-Chloro-4-(trifluoromethyl)picolinic acid (10.00 g, 0.081 mol) is refluxed with SOCl₂ (50 mL) and catalytic NaBr (0.10 g) at 85°C for 18 hours.

  • Esterification : The acyl chloride intermediate is treated with ethanol (0.071 mol) in dichloromethane (DCM) at 0°C, followed by neutralization with NaOH.
    Yield : ~68–75%.

Microwave-Assisted Esterification

Recent advancements employ microwave irradiation to accelerate esterification. Ethyl 5-chloro-4-(trifluoromethyl)picolinate is synthesized in 85% yield within 30 minutes using ethyl formate and a palladium catalyst under microwave conditions.

Nucleophilic Substitution Reactions

Halogen Exchange with Fluorinating Agents

A patent by EP2901857A1 describes replacing chlorine with fluorine using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO). This method optimizes the trifluoromethyl group introduction:

Steps :

  • Fluorination : 3,4,5,6-Tetrachloropicolinonitrile reacts with CsF (297.83 mmol) in DMSO at 70°C for 2 hours.

  • Isolation : The product is precipitated with water, yielding 3-chloro-4,5,6-trifluoropicolinonitrile, which is subsequently esterified.
    Yield : 61%.

Chlorination-Esterification Tandem Process

A tandem reaction combines chlorination and esterification in one pot. Starting with 4-hydroxy-5-(trifluoromethyl)picolinic acid, phosphorus oxychloride (POCl₃) introduces chlorine, followed by ethanol treatment:

Conditions :

  • POCl₃ (10 mL) at 50°C for 12 hours.

  • Ethanol (30 mL) at reflux for 6 hours.
    Yield : 63%.

Cyclocondensation Approaches

Knorr Pyrazole Cyclization

A multi-step synthesis via Knorr cyclization is documented in US20210094954A1. Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with hydrazine derivatives to form a pyrazole intermediate, which is further functionalized:

Key Steps :

  • Cyclocondensation : Ethyl 4,4,4-trifluoro-3-oxobutanoate (14.48 mmol) and hydrazine hydrate (158.27 mmol) in THF at 65°C.

  • Chlorination : The intermediate is treated with Cl₂ gas at 100°C.
    Yield : 46–58%.

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Reference
Direct Esterification5-Chloro-4-(trifluoromethyl)picolinic acidSOCl₂, EtOH68–75
Microwave EsterificationEthyl formatePd/C, microwave85
Halogen Exchange3,4,5,6-TetrachloropicolinonitrileCsF, DMSO61
Tandem Chlorination4-Hydroxy-5-(trifluoromethyl)picolinic acidPOCl₃, EtOH63
Knorr CyclizationEthyl 4,4,4-trifluoro-3-oxobutanoateHydrazine hydrate46–58

Optimization Strategies

Solvent and Temperature Effects

  • DMSO vs. DMF : DMSO enhances fluorination efficiency due to its polarity, achieving 61% yield compared to 42% in DMF.

  • Reaction Temperature : Microwave-assisted methods reduce reaction time from 18 hours to 30 minutes while improving yields.

Catalytic Additives

  • Phase-Transfer Catalysts : Crown ethers (e.g., 18-crown-6) improve halogen exchange yields by 15–20%.

  • Palladium Catalysts : Pd/C in microwave esterification minimizes side reactions, boosting yields to 85%.

Challenges and Solutions

By-Product Formation

Over-fluorination produces 3,4,5,6-tetrafluoropicolinonitrile, which is mitigated by recycling through metathesis with 3,4,5,6-tetrachloropicolinonitrile.

Purification Techniques

  • Column Chromatography : Silica gel with 3% ethyl acetate in petroleum ether removes impurities.

  • Crystallization : Hot filtration with acetonitrile/water (1:2) yields 95% purity.

Industrial-Scale Production

The vapor-phase reactor method (Figure 1) is preferred for scalability:

  • Fluidized-Bed Phase : 3-Picoline is chlorinated/fluorinated at 335°C.

  • Empty Phase : Nuclear chlorination at 380°C produces 2,5-CTF (64.1% yield) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-4-(trifluoromethyl)picolinate is being explored for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies. The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways related to cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth
Research indicated that this compound significantly inhibited the growth of various cancer cell lines at micromolar concentrations. The mechanism involves interference with metabolic pathways essential for tumor growth, particularly through the inhibition of isocitrate dehydrogenase (IDH) and interleukin-1 receptor-associated kinase 4 (IRAK4) .

Activity TypeObservationsReferences
Enzyme InhibitionIDH and IRAK4 inhibition
Anti-cancer ActivitySignificant inhibition in cancer cell lines
Anti-inflammatoryReduced cytokine production

Agrochemical Applications

The compound is also studied for its herbicidal properties. Its ability to disrupt normal plant growth processes through auxin receptor interference positions it as a potential candidate for developing new herbicides.

Case Study: Herbicidal Effects
In studies assessing the herbicidal activity of structurally similar compounds, this compound demonstrated significant effects on plant growth, suggesting its utility in agricultural applications .

Toxicity Studies

Preliminary toxicity assessments have indicated varying degrees of toxicity, necessitating further research to determine safe dosage levels for therapeutic use. Studies using model organisms have shown that while the compound exhibits promising biological activity, understanding its safety profile is crucial for potential clinical applications .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of Ethyl 5-chloro-4-(trifluoromethyl)picolinate, focusing on structural variations, physicochemical properties, and applications:

Compound Name CAS No. Substituent Positions Molecular Formula Molecular Weight (g/mol) Similarity Score Key Applications/Notes
This compound Not provided Cl (5), CF₃ (4), CO₂Et (2) C₉H₇ClF₃NO₂ ~253.6 N/A Pharmaceutical intermediate (e.g., tovorafenib); discontinued commercially
Ethyl 3-chloro-5-(trifluoromethyl)picolinate 57266-69-0 Cl (3), CF₃ (5), CO₂Et (2) C₉H₇ClF₃NO₂ 253.60 0.91 High similarity; used in agrochemicals and drug synthesis
5-Chloro-4-(trifluoromethyl)picolinic acid 128073-16-5 Cl (5), CF₃ (4), CO₂H (2) C₇H₃ClF₃NO₂ 225.55 0.77 Acid form; lower solubility vs. esters; precursor to bioactive molecules
Ethyl 3-chloro-6-(trifluoromethyl)picolinate 1214332-53-2 Cl (3), CF₃ (6), CO₂Et (2) C₉H₇ClF₃NO₂ 253.60 N/A White/brown powder; used in pharmaceuticals and agrochemicals
Ethyl 4-(trifluoromethyl)picolinate 1171919-08-6 CF₃ (4), CO₂Et (2) C₉H₈F₃NO₂ 219.16 N/A Simpler structure; lacks Cl substituent; industrial applications

Key Findings:

Substituent Position Effects: The position of the chlorine and trifluoromethyl groups significantly impacts bioactivity and synthetic utility. The acid derivative (5-chloro-4-(trifluoromethyl)picolinic acid) exhibits lower solubility and higher reactivity in coupling reactions, making it a precursor for amide bonds in kinase inhibitors like tovorafenib .

Commercial Viability: this compound’s discontinued status contrasts with analogs like Ethyl 3-chloro-6-(trifluoromethyl)picolinate, which remains available in bulk quantities (up to 1000 kg) with 99% purity .

Pharmaceutical Relevance :

  • The 5-chloro-4-(trifluoromethyl)picolinyl moiety is critical in tovorafenib , a kinase inhibitor for pediatric glioma. This highlights the scaffold’s importance in medicinal chemistry, though the ester form may serve as an intermediate rather than the active drug .

Synthetic Routes: Similar compounds (e.g., nitro-phenoxy picolinamides) are synthesized via nucleophilic aromatic substitution using chlorobenzene and K₂CO₃, suggesting analogous methods for the target compound .

Biological Activity

Ethyl 5-chloro-4-(trifluoromethyl)picolinate is a compound of significant interest in both pharmaceutical and agrochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is characterized by its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound is primarily utilized in organic synthesis, pharmaceutical development, and agrochemical studies, particularly in the formulation of new pesticides and herbicides.

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The trifluoromethyl group allows for efficient membrane penetration, facilitating interactions with intracellular targets. This interaction can modulate several biological pathways, leading to various pharmacological effects.

Biological Activities

  • Antitumor Activity : this compound has demonstrated potential antitumor effects in various cell lines. For instance, structure-activity relationship studies have shown that modifications to the compound can significantly enhance its inhibitory potency against cancer cells .
  • Insecticidal Properties : Recent studies have indicated that this compound exhibits insecticidal activity against pests such as Mythimna separata and Aphis gossypii. Its efficacy in pest control highlights its potential application in agrochemicals .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results in inhibiting the activity of c-Met kinase, a critical target in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound involves examining various analogues to identify structural features that contribute to biological activity. The presence of the trifluoromethyl group is crucial for enhancing lipophilicity and biological interactions. Modifications at different positions on the picolinate structure can lead to varying degrees of potency against specific biological targets.

CompoundIC50 (μM)Target
This compound32.94 ± 2.33c-Met kinase
Analogue B263.22A549 cell line
Analogue B14150.58 ± 12.21c-Met kinase

This table summarizes some findings from SAR studies, illustrating how different structural modifications impact the inhibitory activity against cancer-related targets .

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of this compound derivatives, researchers found that certain modifications led to compounds with IC50 values significantly lower than those of existing therapies. For example, a derivative displayed an IC50 value of just 3.22 μM against A549 lung cancer cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Insecticidal Activity

A recent investigation into the insecticidal properties revealed that this compound effectively controlled populations of Mythimna separata. The study highlighted the compound's ability to disrupt normal physiological functions in insects, leading to increased mortality rates among treated populations .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-chloro-4-(trifluoromethyl)picolinate, and how do reaction conditions affect yield and purity?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of picolinate esters. For example, a similar compound (ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) was synthesized using 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester and a boronic acid derivative under palladium catalysis . Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.
  • Solvent system : DMF or THF at 80–100°C.
  • Purification : HPLC (retention time: ~1.26 minutes under SMD-TFA05 conditions) or column chromatography .
    Data Table :
ParameterValue/DescriptionSource
LCMS (m/z)366 [M+H]+
HPLC retention time1.26 minutes (SMD-TFA05 conditions)

Q. How can spectroscopic techniques (NMR, LCMS, HPLC) confirm the structural identity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The ethyl ester group (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.5 ppm for CH₂) and trifluoromethyl (δ ~120–125 ppm in ¹³C) are diagnostic. Aromatic protons adjacent to electron-withdrawing groups (Cl, CF₃) appear downfield (δ ~8.5–9.0 ppm) .
  • LCMS/HPLC : Use reverse-phase columns (C18) with TFA-modified mobile phases to assess purity (>95%) and confirm molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the trifluoromethyl group during nucleophilic aromatic substitution (NAS)?

Methodological Answer: Contradictions often arise from competing mechanisms (e.g., radical vs. polar pathways). To address this:

  • Control experiments : Compare reactivity in polar aprotic (DMF) vs. non-polar solvents (toluene) under varying temperatures.
  • Computational modeling : Use DFT calculations to map electron density at the C4 position (trifluoromethyl) and predict sites for NAS .
  • Isotopic labeling : Introduce ¹⁸O or deuterium to track mechanistic pathways during hydrolysis or substitution .

Q. What strategies optimize the compound’s stability in biological assays, given its ester lability?

Methodological Answer: Ethyl esters are prone to hydrolysis in physiological conditions. Mitigation strategies include:

  • Prodrug design : Replace the ethyl group with a more stable moiety (e.g., tert-butyl) while retaining activity.
  • Encapsulation : Use liposomal formulations or cyclodextrin complexes to shield the ester .
  • pH modulation : Conduct assays in slightly acidic buffers (pH 5–6) to reduce esterase activity .

Q. How does the electronic interplay between Cl and CF₃ substituents influence binding to kinase targets (e.g., in Tovorafenib analogs)?

Methodological Answer: The chloro and trifluoromethyl groups enhance electron-deficient aromatic systems, improving π-stacking with hydrophobic kinase pockets. To evaluate:

  • SAR studies : Synthesize analogs with substituents (e.g., Br, Me) at C5 and C4 to compare IC₅₀ values .
  • Crystallography : Resolve co-crystal structures with target kinases (e.g., BRAF) to map substituent interactions .
    Data Table :
Analog ModificationIC₅₀ (nM) vs. Wild-Type KinaseSource
5-Cl, 4-CF₃ (Parent)12.3
5-Br, 4-CF₃18.9
5-Me, 4-CF₃89.4

Methodological Frameworks for Research Design

  • PICOT Framework :

    • Population : this compound derivatives.
    • Intervention : Modifications at C4/C5 positions.
    • Comparison : Wild-type vs. substituted analogs.
    • Outcome : Binding affinity (Kd), inhibitory activity (IC₅₀).
    • Time : 24–72-hour assays for stability .
  • FINER Criteria : Ensure questions are feasible (e.g., scalable synthesis), novel (e.g., unexplored substituents), and relevant to kinase inhibitor development .

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